molecular formula C10H9N3O2 B1316211 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol CAS No. 133661-37-7

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol

Cat. No. B1316211
CAS RN: 133661-37-7
M. Wt: 203.2 g/mol
InChI Key: WHYWGACXHSJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol has been reported in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .

Scientific Research Applications

Synthesis of Unsymmetrical Ureas

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol: can be utilized in the synthesis of unsymmetrical ureas through a process involving Hofmann rearrangement . This method allows for the creation of N-aryl-N′-pyridylurea and N,N′-bipyridylurea derivatives, which are valuable in medicinal chemistry for their potential biological activities.

Suzuki–Miyaura Coupling

This compound may serve as a precursor in the Suzuki–Miyaura coupling reaction, a widely applied carbon–carbon bond-forming reaction in organic chemistry . The pyridinyl moiety of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol could be used to introduce nitrogen heterocycles into biologically active compounds.

Autophagy and Apoptosis Studies

In the field of cancer research, derivatives of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol have shown the ability to induce autophagy and apoptosis in cell lines . This application is particularly significant in the study of temozolomide-resistant glioblastoma cells, offering a pathway to explore new cancer therapies.

Safety And Hazards

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is intended for research and development use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYWGACXHSJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol

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